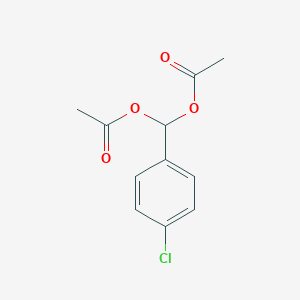
N-(sec-butyl)-5-isopropyl-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NBIMBS is a sulfonamide compound that was first synthesized in 2010 by researchers at the University of California, Berkeley. The compound has a molecular weight of 307.45 g/mol and a chemical formula of C15H23NO2S. It is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and chloroform. NBIMBS has been found to exhibit a range of interesting chemical and biological properties, making it a promising candidate for scientific research.
Mécanisme D'action
The mechanism of action of NBIMBS is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. For example, NBIMBS has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of pH in the body. By inhibiting the activity of this enzyme, NBIMBS may have potential applications in the treatment of diseases such as glaucoma, epilepsy, and osteoporosis.
Biochemical and physiological effects:
Studies have shown that NBIMBS can have a range of biochemical and physiological effects in the body. For example, the compound has been found to have anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, NBIMBS has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NBIMBS for lab experiments is its high purity and stability. The compound can be easily synthesized using a simple and efficient method, and it is relatively easy to handle and store. However, one limitation of NBIMBS is that it may not be suitable for all types of experiments, as its chemical and biological properties may vary depending on the specific application.
Orientations Futures
There are many potential future directions for research on NBIMBS. For example, the compound could be further studied for its potential use as a ligand for metal-catalyzed cross-coupling reactions, as well as for its ability to inhibit the activity of certain enzymes. Additionally, NBIMBS could be studied for its potential applications in the field of medicinal chemistry, particularly for the development of novel drugs for the treatment of various diseases. Overall, NBIMBS is a promising compound that has the potential to contribute to a wide range of scientific research areas.
Méthodes De Synthèse
The synthesis of NBIMBS involves the reaction of 5-isopropyl-2-methylbenzenesulfonyl chloride with sec-butylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields NBIMBS as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
NBIMBS has been found to exhibit a range of interesting chemical and biological properties, making it a promising candidate for scientific research. The compound has been studied for its potential use as a ligand for metal-catalyzed cross-coupling reactions, as well as for its ability to inhibit the activity of certain enzymes such as carbonic anhydrase. Additionally, NBIMBS has been found to have potential applications in the field of medicinal chemistry, particularly for the development of novel drugs for the treatment of various diseases.
Propriétés
Formule moléculaire |
C14H23NO2S |
|---|---|
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
N-butan-2-yl-2-methyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO2S/c1-6-12(5)15-18(16,17)14-9-13(10(2)3)8-7-11(14)4/h7-10,12,15H,6H2,1-5H3 |
Clé InChI |
VVLYRDBLOUYLBY-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(C)C)C |
SMILES canonique |
CCC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol](/img/structure/B261542.png)
![5-[(3-Methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B261543.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B261544.png)
![4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid](/img/structure/B261545.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine](/img/structure/B261558.png)
![N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B261559.png)



![2-({[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methyl}amino)ethan-1-ol](/img/structure/B261567.png)
![1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]-](/img/structure/B261569.png)
![4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B261591.png)
![ethyl 4-methyl-2-[[2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B261603.png)